molecular formula C25H19ClFN3O3S B2849482 N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899962-79-9

N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2849482
CAS No.: 899962-79-9
M. Wt: 495.95
InChI Key: VTWYHGLVTFNYJP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.

    Spirocyclic Formation: The spirocyclic structure is formed by reacting the indoline core with thiazolidine derivatives under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide: Unique due to its spirocyclic structure.

    N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide: Similar compounds may include other spirocyclic indoline derivatives with different substituents.

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O3S/c1-15-8-9-21-20(10-15)25(30(23(32)14-34-25)19-7-3-5-17(27)12-19)24(33)29(21)13-22(31)28-18-6-2-4-16(26)11-18/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWYHGLVTFNYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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